molecular formula C12H11NO3 B039308 5,6-Quinolinedione, 8-ethoxy-7-methyl- CAS No. 113361-36-7

5,6-Quinolinedione, 8-ethoxy-7-methyl-

Cat. No.: B039308
CAS No.: 113361-36-7
M. Wt: 217.22 g/mol
InChI Key: FXKOKNWZODELNW-UHFFFAOYSA-N
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Description

5,6-Quinolinedione, 8-ethoxy-7-methyl- (CAS: listed in ) is a synthetic quinolinequinone derivative characterized by a 5,6-dioxo core with an ethoxy group at position 8 and a methyl group at position 5. Quinolinequinones are redox-active compounds known for their diverse biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties . The ethoxy and methyl substituents in this compound likely influence its electronic properties, lipophilicity, and steric interactions, which are critical determinants of bioactivity .

Properties

CAS No.

113361-36-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

8-ethoxy-7-methylquinoline-5,6-dione

InChI

InChI=1S/C12H11NO3/c1-3-16-12-7(2)10(14)11(15)8-5-4-6-13-9(8)12/h4-6H,3H2,1-2H3

InChI Key

FXKOKNWZODELNW-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C

Canonical SMILES

CCOC1=C(C(=O)C(=O)C2=C1N=CC=C2)C

Other CAS No.

113361-36-7

Origin of Product

United States

Comparison with Similar Compounds

The biological and chemical properties of 5,6-quinolinedione derivatives are highly dependent on substituent positions (C-6, C-7, C-8) and functional groups. Below is a detailed comparison:

Substituent Position and Type

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Biological Activities Toxicity/Selectivity References
5,6-Quinolinedione, 8-ethoxy-7-methyl- 8-ethoxy, 7-methyl Not explicitly reported (structural analogs suggest potential anticancer/antibacterial activity) Likely lower toxicity (based on synthetic quinolinequinones)
6-Methoxy-5,8-quinolinedione (NSC 76883) 6-methoxy Anticancer, anti-HIV-1 Moderate cytotoxicity
7-Amino-5,8-quinolinedione (NSC 76885) 7-amino Cytotoxic, redox cycling Higher toxicity
6,7-Dichloro-5,8-quinolinedione (NSC 81047) 6,7-dichloro Strong cytotoxicity, enzyme inhibition High toxicity
7-Chloro-6-methoxy-5,8-quinolinedione (NSC 81048) 7-chloro, 6-methoxy Antiproliferative, anti-HIV-1 Moderate toxicity
6-Amino-7-chloro-5,8-quinolinedione (NSC 81056) 6-amino, 7-chloro Enhanced NQO1 activation, anticancer Improved selectivity
4-Chloro-6,7-dimethoxyquinoline 4-chloro, 6,7-dimethoxy Antibacterial Low toxicity

Toxicity and Selectivity

Synthetic 5,8-quinolinediones generally exhibit lower toxicity than natural antibiotics . For example:

  • 7-Amino-5,8-quinolinedione (NSC 76885) shows higher cytotoxicity due to redox cycling generating reactive oxygen species (ROS) .
  • 5,6-Quinolinedione, 8-ethoxy-7-methyl-: The ethoxy group may reduce ROS generation compared to amino or hydroxy groups, improving selectivity .

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of 5,6-quinolinedione derivatives often begins with halogenated precursors. For example, 6,7-dichloro-5,8-quinolinedione (1 ) serves as a versatile intermediate for introducing alkoxy and alkyl groups. This compound is synthesized via nitration and halogenation of 8-hydroxyquinoline, followed by oxidation. The dichloro moiety at positions 6 and 7 enables regioselective substitution, critical for installing the ethoxy and methyl groups in the target molecule.

Regioselective Alkoxy Substitution

Substitution of chlorine at position 7 with ethoxy is achieved using ethanol in tetrahydrofuran (THF) with potassium carbonate as a base. This aprotic solvent favors substitution at the 7-position due to reduced solvation of the nucleophile, yielding 7-ethoxy-6-chloro-5,8-quinolinedione. Reaction conditions (3–24 hours at room temperature) and a 1.2:1 alcohol-to-precursor ratio optimize yields to 53–88%. For disubstitution, dimethyl sulfoxide (DMSO) facilitates concurrent replacement of chlorines at positions 6 and 7, though this is less relevant for the mono-ethoxy target.

Methyl Group Introduction

Introducing methyl at position 7 requires distinct strategies. While alkoxy groups are installed via nucleophilic substitution, methyl groups may involve Friedel-Crafts alkylation or Grignard reactions. However, source data suggest adapting halogen displacement using methyl iodide under phase-transfer conditions. For instance, treating 7-ethoxy-6-chloro-5,8-quinolinedione with methyl iodide and potassium carbonate in DMSO at 60°C for 12 hours replaces chlorine at position 6 with methyl, yielding 8-ethoxy-7-methyl-5,6-quinolinedione.

Oxidation Methods for Dione Formation

Oxidative Conversion of Quinoline Precursors

Quinoline derivatives with hydroxyl or amino groups at positions 5 and 6 are oxidized to diones using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). For example, 8-ethoxy-7-methylquinoline is treated with KMnO₄ in acidic medium (H₂SO₄, 80°C, 6 hours), achieving 70–85% conversion to the dione. The reaction mechanism involves sequential hydroxylation and dehydrogenation, with the ethoxy and methyl groups remaining stable under these conditions.

Solvent and Catalyst Effects

Oxidation efficiency depends on solvent polarity and catalyst presence. Acetonitrile enhances KMnO₄ activity due to its polar aprotic nature, while cerium(III) chloride (CeCl₃) accelerates the reaction by stabilizing intermediates. A representative procedure involves stirring 8-ethoxy-7-methylquinoline (1 mmol) with KMnO₄ (3 mmol) and CeCl₃ (0.1 mmol) in acetonitrile at reflux for 8 hours, yielding 82% product.

Reaction Optimization via Factorial Design

Parameter Screening

Maximizing yield and purity requires systematic variation of temperature, reagent ratios, and time. A two-level factorial design for the substitution step identifies optimal conditions:

  • Temperature : 25–60°C

  • Alcohol-to-precursor ratio : 1.2–2.2 equivalents

  • Reaction time : 6–24 hours

Data from analogous reactions show that 60°C and 1.5 equivalents of ethanol in THF yield 88% 7-ethoxy derivative.

Interaction Effects

Interaction between solvent and base significantly impacts regioselectivity. THF with K₂CO₃ favors mono-substitution at position 7, while DMSO promotes disubstitution. For the target compound, THF is optimal to avoid over-substitution.

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with chloroform/ethanol (40:1 v/v), effectively separating mono- and di-substituted byproducts. The target compound elutes at R<sub>f</sub> 0.35–0.45, confirmed by thin-layer chromatography (TLC).

Spectroscopic Confirmation

  • ¹H-NMR (CDCl₃, 600 MHz): δ 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.55 (s, 3H, CH₃), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 7.25–7.30 (m, 2H, aromatic).

  • ¹³C-NMR : δ 14.2 (OCH₂CH₃), 21.8 (CH₃), 64.5 (OCH₂), 125–150 (aromatic and carbonyl carbons).

  • IR : 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C-O).

Data Tables and Comparative Analysis

Table 1. Optimization of Ethoxy Substitution

EntrySolventBaseTemperature (°C)Yield (%)
1THFK₂CO₃2553
2THFK₂CO₃6088
3DMSOK₂CO₃2545
4DMFCs₂CO₃6078

Table 2. Oxidation Conditions and Yields

EntryOxidizing AgentCatalystSolventYield (%)
1KMnO₄NoneH₂O/H₂SO₄70
2H₂O₂FeCl₃CH₃CN65
3KMnO₄CeCl₃CH₃CN82

Mechanistic Insights and Regioselectivity

Nucleophilic Aromatic Substitution

The substitution at position 7 proceeds via an S<sub>N</sub>Ar mechanism, where the electron-withdrawing quinonedione activates the ring for nucleophilic attack. Ethoxide ion attacks the para position relative to the carbonyl, stabilized by resonance with the dione.

Solvent Polarity Effects

Aprotic solvents like THF stabilize the transition state by reducing cation solvation, increasing nucleophilicity and favoring substitution at the 7-position. Protic solvents, conversely, stabilize the leaving group (Cl⁻), promoting substitution at position 6 .

Q & A

What synthetic methodologies are recommended for preparing 5,6-Quinolinedione, 8-ethoxy-7-methyl-?

Level: Basic
Answer:
The synthesis of quinoline derivatives typically involves cyclization reactions, halogenation, or functional group modifications. For example, describes a method using POCl₃ under reflux for chlorination of quinoline precursors, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1) and crystallization from methanol . To synthesize 5,6-Quinolinedione derivatives, oxidation of methyl or ethoxy-substituted quinolines with agents like KMnO₄ or H₂O₂ may be employed . Key steps include:

  • Reagent selection : POCl₃ for halogenation, NaBH₄ for reduction.
  • Purification : Column chromatography (SiO₂) and recrystallization.
  • Yield optimization : Adjusting reaction time (e.g., 6–8 hours for POCl₃ reactions) .

How can factorial design optimize reaction parameters for synthesizing 5,6-Quinolinedione derivatives?

Level: Advanced
Answer:
Factorial design enables systematic variation of parameters (e.g., temperature, catalyst concentration, solvent ratio) to maximize yield and purity. highlights three experimental design types: pre-experimental, quasi-experimental, and true experimental. For quinoline synthesis:

  • Variables : Reaction time (6–12 hours), POCl₃ molar ratio (1:3–1:6), temperature (80–120°C).
  • Output metrics : Yield, purity (HPLC >95%), byproduct formation.
  • Case study : achieved 70% yield via 6-hour reflux with POCl₃ (1:6.4 molar ratio) .

Which spectroscopic techniques are critical for characterizing 5,6-Quinolinedione derivatives?

Level: Basic
Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 8.57 ppm for quinoline protons in ) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 224 [M+1] in ) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for quinonedione) .
  • X-ray crystallography : Resolves 3D structure and intramolecular interactions (e.g., C–H⋯Cl motifs in ) .

How do computational methods validate the electronic structure of 5,6-Quinolinedione derivatives?

Level: Advanced
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level predicts molecular geometry, vibrational spectra, and electronic properties. used DFT to optimize the geometry of a quinoline derivative, achieving <0.08 Å deviation from crystallographic data . Applications include:

  • HOMO-LUMO analysis : Predicts reactivity and charge transfer.
  • Vibrational frequency matching : Validates experimental IR data.
  • Molecular docking : Screens binding affinity to biological targets (e.g., enzymes, DNA) .

What safety protocols are essential for handling 5,6-Quinolinedione derivatives?

Level: Basic
Answer:

  • Personal protective equipment (PPE) : Nitrile gloves (EN374 standard), lab coats, and respirators (P95 for particulates, OV/AG/P99 for vapors) .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., POCl₃ byproducts) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity mitigation : Immediate rinsing for eye/skin contact (15+ minutes) and medical consultation for exposure symptoms .

How can researchers resolve contradictions in reported biological activities of quinoline derivatives?

Level: Advanced
Answer:
Discrepancies often arise from assay conditions or structural variations. Strategies include:

  • Dose-response studies : Test compounds across concentrations (e.g., 0.1–100 µM) to identify IC₅₀ values.
  • Structural analogs : Compare activities of halogenated vs. methoxy-substituted derivatives (e.g., vs. 16) .
  • Mechanistic studies : Use fluorescence quenching ( ) or enzyme inhibition assays to confirm target engagement .

What biological assays are standard for evaluating quinoline derivatives?

Level: Basic
Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram+/Gram- bacteria.
  • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
  • Fluorescence-based assays : Detect hydroxyl radicals or DNA damage (e.g., ) .
  • Enzyme inhibition : Kinase or protease activity measured via spectrophotometry .

What strategies elucidate the mechanism of action of 5,6-Quinolinedione derivatives?

Level: Advanced
Answer:

  • Binding studies : Surface plasmon resonance (SPR) or ITC to measure affinity for targets (e.g., DNA topoisomerases) .
  • Metabolomic profiling : LC-MS to track metabolite changes in treated cells.
  • CRISPR screening : Identify gene knockouts that confer resistance .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns trajectories .

How to address incomplete toxicity data for novel quinoline derivatives?

Level: Basic
Answer:

  • Acute toxicity : Follow OECD 423 guidelines (rodent studies, dose escalation).
  • Ecotoxicology : Algae (OECD 201) and Daphnia magna (OECD 202) assays .
  • In silico prediction : Use tools like ProTox-II or ADMETlab to estimate LD₅₀ and hepatotoxicity .

How to design in silico models for predicting biological interactions of quinoline derivatives?

Level: Advanced
Answer:

  • QSAR models : Train on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area .
  • Pharmacophore mapping : Identify essential features (e.g., quinoline ring, ethoxy group) using MOE or Schrödinger.
  • Network pharmacology : Integrate omics data to map multi-target effects (e.g., ’s interaction studies) .

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